molecular formula C11H8BrNO3 B12116457 7-Bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

7-Bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Cat. No.: B12116457
M. Wt: 282.09 g/mol
InChI Key: MCHPLJMFFPGEAZ-UHFFFAOYSA-N
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Description

7-Bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a quinoline derivative known for its significant biological and pharmaceutical activities. This compound is part of the quinolone family, which is widely studied for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid typically involves the bromination of quinoline derivatives. One common method includes the reaction of quinoline-3-carboxylic acid with bromine in glacial acetic acid, followed by methylation and oxidation steps .

Industrial Production Methods

Industrial production of this compound often employs large-scale bromination and methylation processes under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

7-Bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 7-Bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. It can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription processes. This mechanism is similar to that of other quinolone antibiotics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-1-methyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as a precursor for synthesizing novel compounds .

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

7-bromo-1-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H8BrNO3/c1-13-5-8(11(15)16)10(14)7-3-2-6(12)4-9(7)13/h2-5H,1H3,(H,15,16)

InChI Key

MCHPLJMFFPGEAZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=C1C=C(C=C2)Br)C(=O)O

Origin of Product

United States

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